N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide, commonly known as CTPB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTPB is a selective inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.
Scientific Research Applications
CTPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, CTPB has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. CTPB has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy. In neurodegenerative disorders, CTPB has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, CTPB has been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C virus.
Mechanism of Action
CTPB selectively inhibits the N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide enzyme by binding to its catalytic subunit, leading to the disruption of N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide-dependent cellular processes. N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide is involved in the regulation of various signaling pathways, including DNA damage response, cell cycle progression, and apoptosis. By inhibiting N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide, CTPB induces cell death in cancer cells and protects against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
CTPB has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. In neurodegenerative disorders, CTPB has been shown to protect against neuronal damage by reducing oxidative stress and inflammation. CTPB has also been shown to inhibit the replication of various viruses by disrupting viral protein interactions and inhibiting viral RNA synthesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTPB is its selectivity for the N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide enzyme, which reduces off-target effects and toxicity. CTPB has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of CTPB is its relatively low potency compared to other N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide inhibitors. Additionally, further studies are needed to investigate the long-term effects of CTPB on cellular processes and its potential side effects.
Future Directions
There are several future directions for the research on CTPB. One potential direction is the development of CTPB as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to investigate the efficacy and safety of CTPB in animal models and clinical trials. Another direction is the exploration of CTPB as a potential antiviral agent, particularly for emerging viral infections. Additionally, further studies are needed to investigate the mechanism of action of CTPB and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of CTPB involves a multi-step process that includes the reaction of 3-cyanothiophene-2-carboxylic acid with 3,5-dimethylpyrazole to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, CTPB. The synthesis method has been optimized to yield a high purity product with good yields.
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-9-12(2)21(20-11)15-5-3-13(4-6-15)16(22)19-17-14(10-18)7-8-23-17/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAZBUTRNEOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.